3-(3-ethylazepan-3-yl)phenol
Overview
Description
3-(3-ethylazepan-3-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
Scientific Research Applications
3-(3-ethylazepan-3-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
3-(3-ethylpiperidin-3-yl)phenol: A similar compound with a piperidine ring instead of an azepane ring.
3-(3-ethylmorpholin-3-yl)phenol: A compound with a morpholine ring, differing in the heterocyclic structure.
Uniqueness
3-(3-ethylazepan-3-yl)phenol is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other phenol derivatives may not be as effective.
Properties
CAS No. |
59263-75-1 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-ethylazepan-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
InChI Key |
SRKPTFLLCFBPCD-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Synonyms |
N-(desmethyl)meptazinol N-desmethylmeptazinol |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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